

# Application Note: Bzl-L-Ser(Bzl)-OMe (COOH) as a Chiral Building Block

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## Compound of Interest

Compound Name: *Bzl-L-ser(bzl)-ome (cooh)2*

Cat. No.: *B7889758*

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## Introduction & Molecule Profile[1][2]

Bzl-L-Ser(Bzl)-OMe

(COOH)

(

-Benzyl-

-benzyl-L-serine methyl ester oxalate) represents a specialized derivative of the chiral pool amino acid L-serine. Unlike standard carbamate-protected derivatives (e.g., Boc or Cbz), the

-benzyl group provides a robust, non-labile amine protection that simultaneously modulates the nucleophilicity of the nitrogen atom.

This molecule is primarily utilized as a divergent intermediate in the synthesis of chiral heterocycles (morpholines, aziridines), chiral amino alcohols (ligands for asymmetric catalysis), and peptidomimetics. The oxalate salt form is specifically engineered to overcome the handling difficulties of the free base, which is typically a viscous, unstable oil liable to oxidation or racemization upon prolonged storage.

## Physicochemical Properties[1][3][4][5][6][7]

Property	Specification
Systematic Name	Methyl (2S)-2-(benzylamino)-3-(benzyloxy)propanoate oxalate
Formula	
Molecular Weight	389.40 g/mol (Salt) / 299.37 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Et <sub>2</sub> O
Chirality	L-Configuration (S-isomer)
Stability	Hygroscopic; Store at -20°C under inert atmosphere

## Structural Logic & Synthesis Pathway

The synthesis of this building block requires careful control to prevent racemization at the

-carbon, particularly during the

-alkylation step. Direct alkylation with benzyl bromide is discouraged due to the risk of over-alkylation (quaternization). The industry-standard protocol utilizes reductive amination.

## Mechanistic Workflow (Graphviz)



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Figure 1: Step-wise synthesis of Bzl-L-Ser(Bzl)-OMe Oxalate via reductive amination.

## Experimental Protocol: Synthesis & Purification

Safety Note: Sodium cyanoborohydride (

) generates toxic HCN gas if exposed to strong acids. Perform all operations in a well-ventilated fume hood. Oxalic acid is a nephrotoxin; handle with gloves.

## Step 1: Preparation of the Free Base

- Starting Material: Suspend 10.0 g (40.7 mmol) of H-L-Ser(Bzl)-OMe HCl in 150 mL of Ethyl Acetate (EtOAc).
- Neutralization: Add 150 mL of saturated aqueous . Stir vigorously for 20 minutes until the solid dissolves and gas evolution ceases.
- Extraction: Separate the organic layer.[1] Extract the aqueous layer once with 50 mL EtOAc.
- Drying: Combine organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo to yield the oily free amine.

## Step 2: Reductive Benzylation (The Critical Step)

- Imine Formation: Dissolve the free amine residue in 100 mL of anhydrous Methanol (MeOH). Add Benzaldehyde (4.3 g, 40.7 mmol, 1.0 eq).
  - Note: Add 2 g of activated 3Å molecular sieves to absorb water and drive imine formation. Stir for 2 hours at Room Temperature (RT).
- Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride ( ) (3.8 g, 61.0 mmol, 1.5 eq).
- pH Adjustment: Slowly add Glacial Acetic Acid dropwise to adjust pH to ~6.0 (monitor with wet pH paper).
  - Mechanism:[2][3][4] Slightly acidic conditions protonate the imine, accelerating reduction, but must not be acidic enough to hydrolyze the ester.
- Reaction: Allow to warm to RT and stir overnight (12-16 h).
- Workup: Quench with saturated

. Evaporate MeOH. Extract the residue with EtOAc ( mL). Wash organics with brine, dry ( ), and concentrate to a yellow oil.

## Step 3: Oxalate Salt Crystallization

- Solubilization: Dissolve the crude -benzyl oil (approx. 10 g) in a minimal amount of Acetone (approx. 30-40 mL).
- Acid Addition: Prepare a saturated solution of Oxalic Acid (anhydrous) in Acetone or Diethyl Ether. Add this solution dropwise to the amine solution with stirring.
- Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.
- Maturation: Cool to 4°C for 4 hours.
- Filtration: Filter the white solid, wash with cold Diethyl Ether, and dry under high vacuum.

## Applications in Drug Discovery[3][5]

The

-dibenzyl protection pattern is unique because it allows for orthogonal deprotection (hydrogenolysis removes both, but Lewis acids can selectively cleave the methyl ester) and provides a scaffold for cyclization.

### A. Synthesis of Chiral Morpholines

Morpholines are privileged scaffolds in medicinal chemistry (e.g., Aprepitant). Bzl-L-Ser(Bzl)-OMe serves as a precursor to 2-substituted morpholines.

- Protocol Summary:
  - The methyl ester is reduced to the alcohol (using
  - or

).

- The resulting diol (N-Bzl-O-Bzl-Serinol) undergoes cyclization with chloroacetyl chloride or via Mitsunobu conditions to close the morpholine ring.

## B. Synthesis of Chiral Ligands ( -Symmetric or Non-Symmetric)

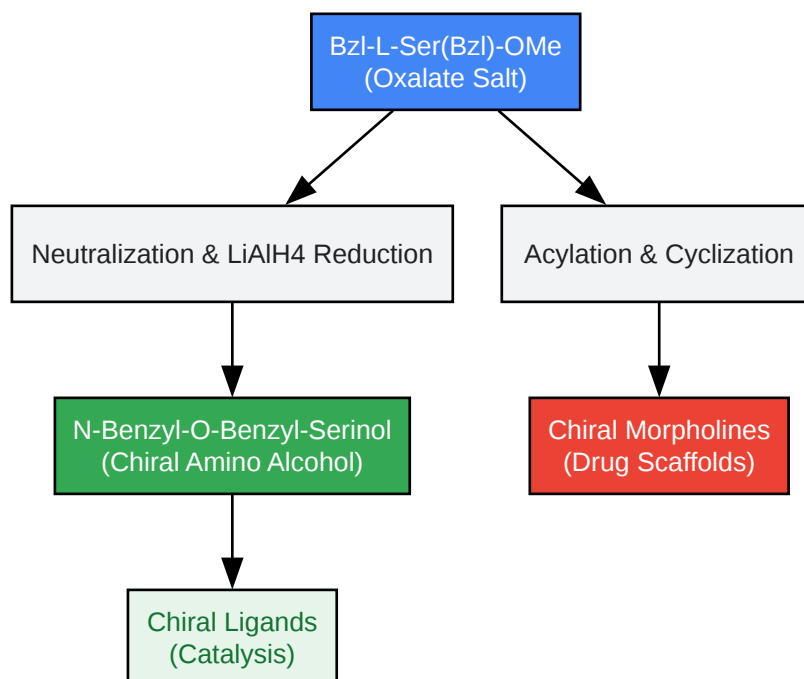
The oxalate salt can be neutralized and reduced to

-Benzyl-

-Benzyl-L-Serinol. This amino alcohol is a precursor for:

- Box (Bis-oxazoline) Ligands: Used in asymmetric copper-catalyzed reactions.
- Salen Ligands: Used in Mn-catalyzed epoxidations.

### Application Logic (Graphviz)



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Figure 2: Divergent synthetic utility of the N-benzyl serine scaffold.

## Quality Control & Validation

To ensure the integrity of the chiral center and the purity of the salt, the following QC parameters are mandatory.

Test	Method	Acceptance Criteria
Identity	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Characteristic benzylic protons: 3.7-3.9 (N- -Ph, dd) and 4.5 (O- -Ph, s). Oxalate peak broad singlet >10 ppm.
Purity	HPLC (C18 Column)	> 98.0% Area (210 nm or 254 nm).
Enantiomeric Excess	Chiral HPLC	> 99% ee (Chiralpak AD-H or OD-H column; Hexane/IPA mobile phase).
Melting Point	Capillary	135°C - 145°C (Decomposition typical for oxalates).

## References

- Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Amines.[5][6][7]  
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